

# The Crossroads of Endocannabinoid Signaling: A Technical Guide to JZL195

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Compound of Interest				
Compound Name:	JZL195			
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This in-depth technical guide explores the multifaceted actions of **JZL195**, a potent dual inhibitor of the primary endocannabinoid-degrading enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). By simultaneously blocking these two key enzymes, **JZL195** provides a powerful tool to investigate the synergistic and individual roles of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in a variety of physiological and pathological processes. This guide offers a comprehensive overview of **JZL195**'s mechanism of action, its effects on endocannabinoid crosstalk, and detailed experimental protocols for its use in preclinical research.

## Core Mechanism of Action: Dual Inhibition of FAAH and MAGL

**JZL195** is a synthetic organic compound that acts as a selective and efficacious dual inhibitor of FAAH and MAGL.[1][2] Its primary mechanism involves the covalent modification of the active site serine residues of these hydrolases, leading to their inactivation.[3] This dual inhibition results in a significant and sustained elevation of the endogenous concentrations of both AEA and 2-AG in the central nervous system and peripheral tissues.[3][4] The simultaneous augmentation of these two major endocannabinoid signaling lipids allows for the exploration of their combined effects on cannabinoid receptors (CB1 and CB2) and other potential targets, a phenomenon referred to as endocannabinoid crosstalk.[1][4]



### **Quantitative Data Summary**

The following tables summarize the key quantitative data regarding the in vitro potency and in vivo efficacy of **JZL195**.

Table 1: In Vitro Inhibitory Potency of JZL195

Enzyme Target	IC50 (nM)	Species	Reference
Fatty Acid Amide Hydrolase (FAAH)	2	Mouse	[5]
Monoacylglycerol Lipase (MAGL)	4	Mouse	[5]
Fatty Acid Amide Hydrolase (FAAH)	~10-100	Rat, Human	[2]
Monoacylglycerol Lipase (MAGL)	~10-100	Rat, Human	[2]

Table 2: In Vivo Effects of JZL195 on Brain Endocannabinoid Levels



Species	Dose (mg/kg, i.p.)	Brain Region	Fold Increase in 2-AG	Fold Increase in AEA	Reference
Rat	15	Nucleus Accumbens, Caudate- Putamen, Hippocampus , Prefrontal Cortex	4.5 - 7	Significant Increase	[6]
Rat	30	Nucleus Accumbens, Caudate- Putamen, Hippocampus , Prefrontal Cortex	4.5 - 7	Significant Increase	[6]
Mouse	3-20	Whole Brain	Dose- dependent increase up to ~10-fold	Dose- dependent increase up to ~10-fold	[3][4]

Table 3: Behavioral Effects of JZL195 in Rodent Models

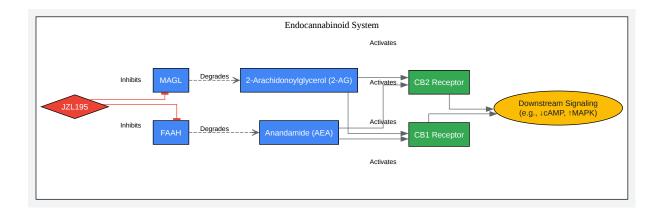


Behavioral Test	Species	Effective Dose (mg/kg, i.p.)	Effect	CB1 Receptor Dependent?	Reference
Tail Immersion (Analgesia)	Mouse	20	Antinocicepti on	Yes	[2]
Open Field (Locomotion)	Rat	15, 30	Hypomotility	Yes	[6]
Catalepsy Test	Mouse	>10	Catalepsy	Yes	[4]
Neuropathic Pain (Allodynia)	Mouse	ED50 = 1.5 - 2.1	Anti-allodynic	Yes	[5]

## **Signaling Pathways and Experimental Workflow**

The following diagrams illustrate the signaling pathway affected by **JZL195** and a typical experimental workflow for its in vivo characterization.

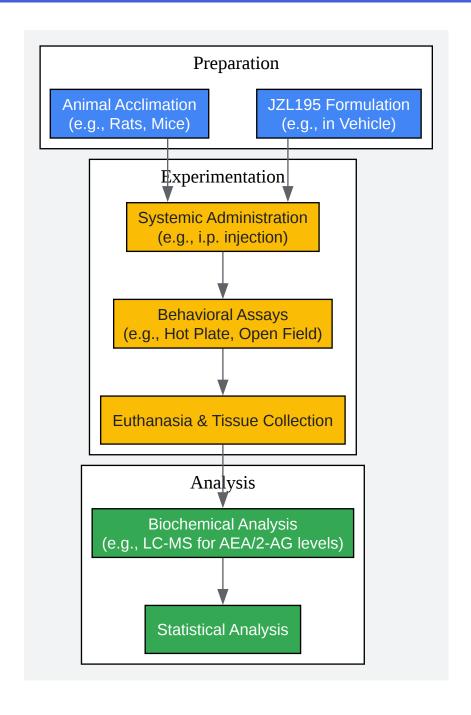




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JZL195 signaling pathway.





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